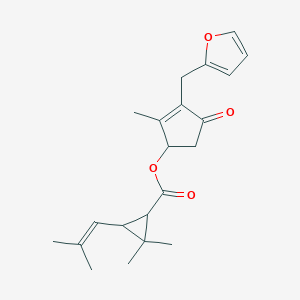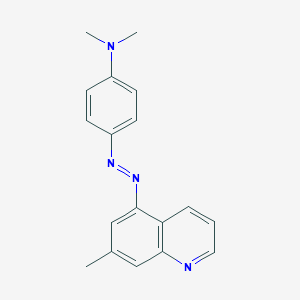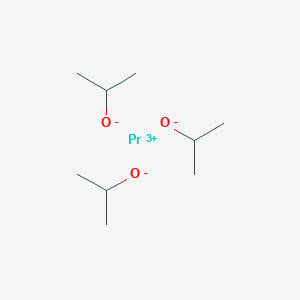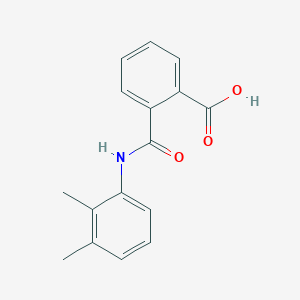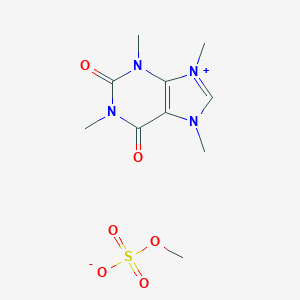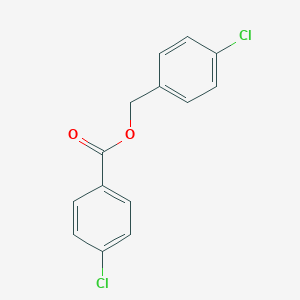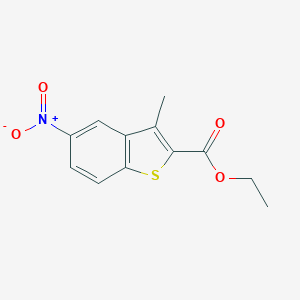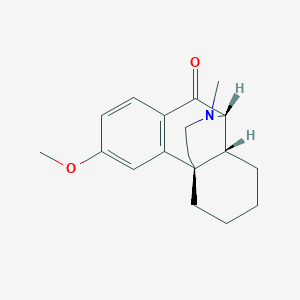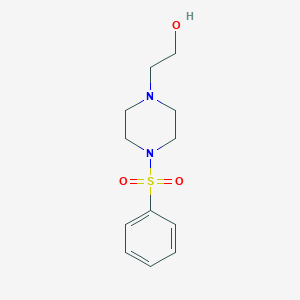
2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological activities and are often used in the synthesis of pharmaceuticals.
Synthesis Analysis
The synthesis of related piperazine derivatives has been reported in the literature. For instance, a novel class of antiulcer agents, substituted 4-phenyl-2-(1-piperazinyl)quinolines, was synthesized and evaluated for their pharmacological activities . Another study reported the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives using a four-component cyclo condensation . Additionally, the synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol was achieved by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions .
Molecular Structure Analysis
Crystal structure studies and density functional theory (DFT) calculations have been performed on novel piperazine derivatives to understand their molecular structure and reactive sites . Single crystal X-ray diffraction studies confirmed the structures of these compounds, and the piperazine ring was found to adopt a chair conformation . The molecular structure of piperazine derivatives is crucial for their biological activity and interaction with biological targets.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The synthesized compounds often exhibit intermolecular hydrogen bonds, which contribute to their crystal packing and stability . The reactivity of these compounds can be further analyzed through computational methods to predict their behavior in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of different substituents on the piperazine ring can significantly alter these properties. For example, the introduction of a phenylsulfonyl group can affect the compound's solubility, melting point, and reactivity. The crystal structures of these compounds reveal various intermolecular interactions, such as hydrogen bonding and π-π stacking, which are important for their physical properties .
Aplicaciones Científicas De Investigación
Metabolism and Enzymatic Studies
One study investigated the metabolism of Lu AA21004, a novel antidepressant, identifying its oxidation to various metabolites, including a benzylic alcohol which could relate to derivatives of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol. This research highlighted the role of cytochrome P450 enzymes in the oxidative metabolism of such compounds, providing insights into their pharmacokinetics and potential drug interactions (Hvenegaard et al., 2012).
Synthesis and Characterization
Another aspect of research focused on the synthesis of related compounds, optimizing technological parameters to achieve high yields. The structural confirmation of these compounds provides a foundation for further exploration of their applications in various fields of chemistry and pharmacology (Wang Jin-peng, 2013).
Receptor Antagonism and Biological Evaluation
Research on extended N-Arylsulfonylindoles, including compounds structurally similar to 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol, identified them as new 5-HT6 receptor modulators. Several compounds showed moderate to high binding affinities and antagonist profiles in receptor functional assays, indicating their potential in therapeutic applications (Vera et al., 2016).
Antimicrobial and Antifungal Studies
Derivatives of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol have been synthesized and evaluated for antimicrobial activities. Certain compounds demonstrated significant antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Rajkumar et al., 2014).
Propiedades
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c15-11-10-13-6-8-14(9-7-13)18(16,17)12-4-2-1-3-5-12/h1-5,15H,6-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPAFAQQVCZXOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349927 |
Source


|
| Record name | 2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640765 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol | |
CAS RN |
16017-63-3 |
Source


|
| Record name | 2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

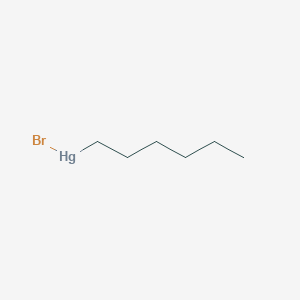
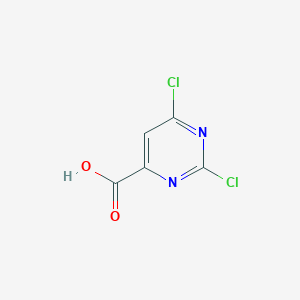
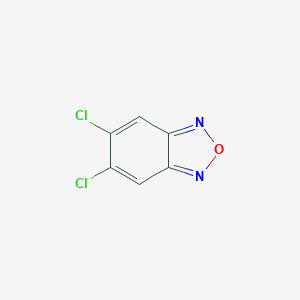
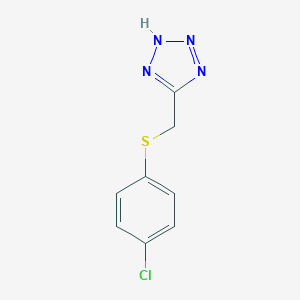
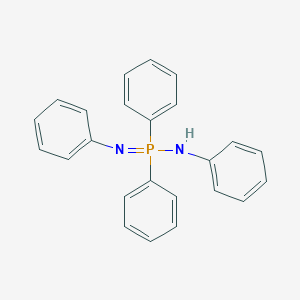
![Benzoic acid, 4-[(trimethylsilyl)amino]-, trimethylsilyl ester](/img/structure/B95663.png)
